4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile
Description
4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile is a substituted benzonitrile derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position, a methyl (-CH₃) group at the 3-position, and a methoxy (-OCH₃) group at the 4-position of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the combined electronic effects of its substituents . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group contributes to solubility and directs further electrophilic substitution reactions .
Properties
IUPAC Name |
4-methoxy-3-methyl-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-6-3-7(5-14)4-8(9(6)15-2)10(11,12)13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVJFWUMMAUFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Aromatic Substitution and Functional Group Transformations
A documented approach involves the use of 4-trifluoromethyl-benzonitrile as a starting material, followed by functionalization steps to introduce the methoxy and methyl groups. One exemplary process includes:
- Cooling a reaction mixture containing 4-trifluoromethyl-benzonitrile in 2-methyltetrahydrofuran to between -2°C and -8°C.
- Slow addition of the nitrile solution over 4-6 hours to maintain temperature control.
- Stirring the mixture at -1°C to +1°C for an additional 4 hours.
- Quenching with 10% aqueous hydrochloric acid.
- Phase separation and washing steps, including heating at 40-45°C to facilitate organic phase separation.
- Concentration of the organic phase to yield a crude yellowish-brown oil of the target compound.
- Purification by methanol dissolution, heating to reflux for 20-40 minutes, followed by controlled cooling and addition of water to induce crystallization.
- Filtration and washing to obtain the purified product with a high purity (>99% by HPLC) and moisture content between 10-15%, with a molar yield of approximately 63-67% on the dry product.
This method highlights the importance of temperature control, solvent choice (2-methyltetrahydrofuran and methanol), and careful quenching and purification steps to achieve high purity and yield.
Reaction Conditions and Parameters
| Step | Conditions | Notes |
|---|---|---|
| Grignard Reaction | Mg chips, THF or 2-methyltetrahydrofuran, 50°C, N2 atmosphere | Formation of organomagnesium intermediate |
| Carbonation | CO2 introduction at -10 to 50°C (preferably 5-30°C) | Controls carboxylation efficiency |
| Hydrolysis | Acidic hydrolysis with HCl or H2SO4, molar ratio acid to substrate 1:1-10 | Converts intermediate to benzoic acid |
| Amidation | Liquid ammonia, catalyzed (Cu salts), 0.1-5 MPa, solvents such as methanol, ethanol | Formation of benzamide intermediate |
| Dehydration to Nitrile | Dehydrating agents (thionyl chloride, POCl3), solvents like toluene or dichloromethane | Converts amide to nitrile |
| Purification | Recrystallization from methanol/water mixtures, temperature control during crystallization | Ensures >99% purity |
Purification and Yield Optimization
Purification involves crystallization techniques from methanol-water mixtures with controlled temperature ramps. Maintaining the temperature between 10-20°C during water addition and stirring ensures proper crystal formation. The final product shows high purity by HPLC analysis and acceptable moisture content.
Yield optimization depends on:
- Precise temperature control during additions.
- Proper solvent choice to maximize solubility and crystallization efficiency.
- Efficient phase separations and washing steps to remove impurities.
Summary Table of Key Preparation Steps
| Preparation Step | Reagents/Conditions | Outcome | Yield / Purity |
|---|---|---|---|
| Nucleophilic substitution and coupling | 4-trifluoromethyl-benzonitrile, 2-MeTHF, HCl quench | Crude 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile | ~63-67% (molar yield) |
| Purification | Methanol reflux, water addition, filtration | Crystallized pure compound | >99% purity by HPLC |
| Grignard carboxylation (analogous) | Mg, THF, CO2, acid hydrolysis | Substituted benzoic acids | High conversion |
| Amidation and dehydration (analogous) | NH3, Cu catalyst, SOCl2 or POCl3 | Benzamide to benzonitrile conversion | Efficient dehydration |
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-methyl-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-methoxy-3-methyl-5-(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its trifluoromethyl group imparts unique electronic properties that are valuable in designing new materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential pharmacological activities, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity by influencing the compound’s electronic and steric properties. The nitrile group can act as a hydrogen bond acceptor, further stabilizing interactions with biological targets.
Comparison with Similar Compounds
The structural and functional properties of 4-methoxy-3-methyl-5-(trifluoromethyl)benzonitrile can be contextualized by comparing it to analogs with variations in substituent type, position, or functional groups. Below is a detailed analysis supported by experimental
Structural and Electronic Effects
Key Compounds for Comparison:
4-Methoxy-3-(trifluoromethyl)benzonitrile (CAS 261951-87-5) Substituents: Methoxy (4-position), trifluoromethyl (3-position). Molecular Formula: C₉H₆F₃NO Molecular Weight: 201.15 g/mol Key Differences: Lacks the methyl group at the 3-position and trifluoromethyl at the 5-position. The trifluoromethyl group at the 3-position creates steric hindrance, reducing reactivity in nucleophilic aromatic substitution compared to the target compound .
4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile (CAS 1373920-92-3)
- Substituents: Fluoro (4-position), methyl (3-position), trifluoromethyl (5-position).
- Molecular Formula: C₉H₅F₄N
- Molecular Weight: 219.14 g/mol
- Key Differences: Replacing methoxy with fluoro increases electron-withdrawing effects, enhancing electrophilic substitution at the 2- and 6-positions .
3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS 149793-69-1)
- Substituents: Fluoro (3-position), trifluoromethyl (5-position).
- Molecular Formula: C₈H₃F₄N
- Molecular Weight: 189.11 g/mol
- Physical State: Liquid (vs. solid for the target compound).
- Key Differences: Absence of methoxy and methyl groups reduces steric bulk, making it more volatile but less stable under acidic conditions .
4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetonitrile Substituents: Methoxy (4), methyl (3), trifluoromethyl (5), with an additional acetonitrile (-CH₂CN) side chain. Molecular Formula: C₁₁H₁₀F₃NO (estimated) Key Differences: The acetonitrile group increases molecular weight (≈248 g/mol) and polarity, enhancing solubility in polar solvents .
Data Table: Comparative Analysis
¹ Estimated based on structural similarity to .
Biological Activity
4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H9F3N
- Molecular Weight : 201.18 g/mol
The trifluoromethyl group (-CF3) is known to enhance the lipophilicity and metabolic stability of compounds, which may influence their biological activity.
Anticancer Activity
Recent studies have shown that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, a related compound, 3,5-bis(trifluoromethyl)benzamide, demonstrated potent activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation.
Table 1: Summary of Anticancer Activities
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | TBD | Inhibition of cell proliferation |
| 3,5-bis(trifluoromethyl)benzamide | A549 (Lung Cancer) | TBD | Apoptosis induction |
| ONC201 | Various Cancer Types | 0.26 - 0.12 | ClpP activation |
Antiparasitic Activity
In the context of antiparasitic activity, compounds with similar structures have been evaluated for their efficacy against malaria parasites. The incorporation of polar functionalities has been shown to enhance aqueous solubility and metabolic stability while maintaining antiparasitic activity.
Table 2: Antiparasitic Activity Overview
| Compound Name | Target Parasite | EC50 (µM) | Notes |
|---|---|---|---|
| Dihydroquinazolinone derivatives | Plasmodium falciparum | 0.048 | Improved metabolic stability |
| This compound | TBD | TBD | Potential for further optimization |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of the trifluoromethyl group at the para position significantly enhances the biological potency of the compound. Modifications at other positions on the aromatic ring can lead to varying degrees of activity.
Key Findings:
- Trifluoromethyl Group : Enhances lipophilicity and enzyme binding affinity.
- Methoxy Group : Contributes to increased solubility and stability.
- Methyl Group : Influences overall conformational flexibility, impacting interaction with biological targets.
Case Studies
A study published in Journal of Medicinal Chemistry highlighted the development of imipridone derivatives with enhanced enzyme activity, noting that structural modifications led to improved potency against ClpP, a target in cancer therapy . Another investigation focused on optimizing dihydroquinazolinone compounds for malaria treatment, demonstrating that specific substitutions could significantly alter pharmacokinetic profiles .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile, and how do substituent positions influence reaction efficiency?
- Methodology : The trifluoromethyl group at the 5-position is typically introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. For example, CuI and Cs₂CO₃ in methanol under nitrogen can facilitate substitution reactions, as demonstrated in analogous trifluoromethylbenzonitrile syntheses .
- Structural Considerations : The steric hindrance from the 3-methyl and 4-methoxy groups necessitates careful optimization of reaction conditions (e.g., temperature, catalyst loading) to avoid byproducts. Substituent orientation impacts electronic effects, as electron-withdrawing groups (e.g., trifluoromethyl) direct reactivity to specific ring positions .
Q. Which analytical techniques are most effective for characterizing the electronic effects of substituents in this compound?
- Key Techniques :
- NMR Spectroscopy : ¹⁹F NMR quantifies the electron-withdrawing effect of the trifluoromethyl group, while ¹H NMR reveals deshielding of adjacent protons due to the methoxy group .
- X-ray Crystallography : Resolves regiochemistry and confirms substituent positions. SHELX programs are widely used for structure refinement, particularly for resolving ambiguities in heavy-atom placement .
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to correlate substituent effects with reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictory data between NMR and X-ray crystallography when assigning regiochemistry?
- Validation Strategies :
- Perform synchrotron X-ray diffraction to enhance resolution, especially for heavy atoms like fluorine. SHELXL refinement can model disorder or thermal motion .
- Use NOESY/ROESY NMR to detect spatial proximity between substituents, cross-validating crystallographic data .
- Case Study : In a related compound, discrepancies in methoxy positioning were resolved by combining 2D NMR with Hirshfeld surface analysis .
Q. What strategies mitigate regioselectivity challenges during functionalization of the benzonitrile core?
- Methodological Approaches :
- Directed Ortho-Metalation : Use directing groups (e.g., methoxy) to control substitution patterns. For example, LDA (lithium diisopropylamide) directs lithiation to the ortho position relative to the methoxy group .
- Transition-Metal Catalysis : Pd-catalyzed C–H activation enables selective functionalization. A table of optimized conditions is provided below:
| Reaction Type | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Trifluoromethylation | CuI/Cs₂CO₃/MeOH | 78 | |
| Methoxy Substitution | Pd(OAc)₂/XPhos | 65 |
Q. How does computational modeling enhance the prediction of biological activity for this compound?
- Approach :
- Molecular Docking : Simulate interactions with target proteins (e.g., cytochrome P450 enzymes) to predict metabolic stability. The trifluoromethyl group enhances lipophilicity, which improves membrane permeability .
- MD Simulations : Assess conformational flexibility of the methoxy group in aqueous vs. lipid environments. This informs SAR studies for drug discovery .
Data Contradiction and Optimization
Q. What experimental design principles address low yields in multi-step syntheses of this compound?
- Optimization Framework :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst ratio) to identify critical factors. For example, DMF increases SNAr efficiency but may promote hydrolysis of the nitrile group .
- In Situ Monitoring : Use FTIR or LC-MS to track intermediate formation and adjust conditions dynamically .
Q. How do solvent polarity and proticity influence the stability of the nitrile group during functionalization?
- Key Findings :
- Polar Aprotic Solvents (e.g., DMF, DMSO): Stabilize intermediates but risk nitrile hydrolysis under acidic/basic conditions.
- Protic Solvents (e.g., MeOH): Favor SNAr but may protonate the nitrile, reducing electrophilicity.
- Recommendation : Use mixed solvents (e.g., THF/water) with pH buffering to balance reactivity and stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
